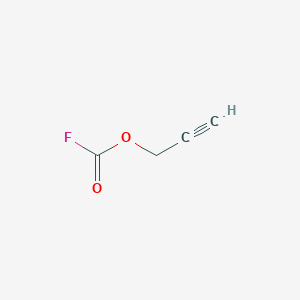
Tricosane-2,5-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tricosane-2,5-diol is an organic compound with the molecular formula C23H48O2 It is a long-chain diol, meaning it contains two hydroxyl groups (-OH) attached to a 23-carbon alkane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tricosane-2,5-diol can be synthesized through the hydroxylation of tricosane, a 23-carbon alkane. One common method involves the use of osmium tetroxide (OsO4) as a catalyst in the presence of a co-oxidant such as N-methylmorpholine N-oxide (NMO). The reaction typically occurs in a solvent like tetrahydrofuran (THF) at room temperature. The hydroxylation process introduces hydroxyl groups at the 2nd and 5th positions of the tricosane chain, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound may involve similar hydroxylation techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity this compound suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions: Tricosane-2,5-diol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds such as ketones or aldehydes.
Reduction: The compound can be reduced to form tricosane by removing the hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products Formed:
Oxidation: Formation of tricosane-2,5-dione.
Reduction: Formation of tricosane.
Substitution: Formation of tricosane-2,5-dihalides.
Applications De Recherche Scientifique
Tricosane-2,5-diol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential role in biological membranes and lipid metabolism.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of surfactants, lubricants, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of tricosane-2,5-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups enable the compound to participate in hydrogen bonding and other intermolecular interactions, affecting the structure and function of biological membranes. Additionally, its long alkane chain allows it to integrate into lipid bilayers, potentially influencing membrane fluidity and permeability .
Comparaison Avec Des Composés Similaires
Tricosane-1,23-diol: Another long-chain diol with hydroxyl groups at the terminal positions.
Docosane-2,5-diol: A similar compound with a 22-carbon chain.
Tetracosane-2,5-diol: A similar compound with a 24-carbon chain.
Uniqueness: Tricosane-2,5-diol is unique due to the specific positioning of its hydroxyl groups, which imparts distinct chemical and physical properties. This positioning allows for unique interactions in chemical reactions and biological systems, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
63125-81-5 |
|---|---|
Formule moléculaire |
C23H48O2 |
Poids moléculaire |
356.6 g/mol |
Nom IUPAC |
tricosane-2,5-diol |
InChI |
InChI=1S/C23H48O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(25)21-20-22(2)24/h22-25H,3-21H2,1-2H3 |
Clé InChI |
OFVHMOQWHMADEW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCC(CCC(C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methyl-6,7-diphenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine](/img/structure/B14502702.png)
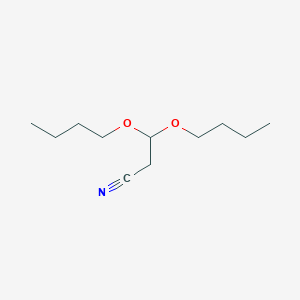
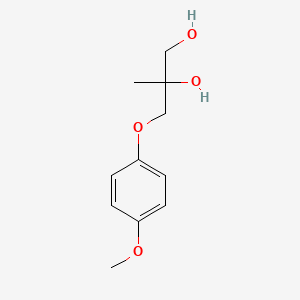
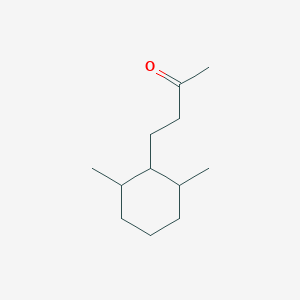
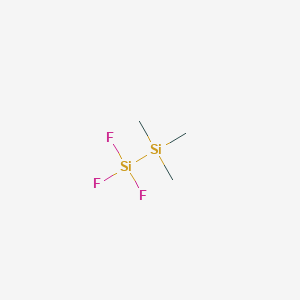
![1-[2,2-Dichloro-1-(4-ethoxyphenyl)propyl]-4-methoxybenzene](/img/structure/B14502734.png)
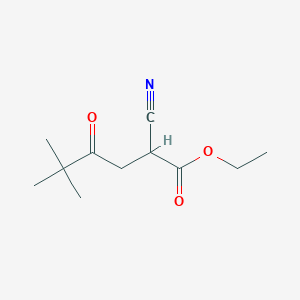

![4-tert-Butyl-2-[(prop-2-en-1-yl)sulfanyl]phenol](/img/structure/B14502764.png)
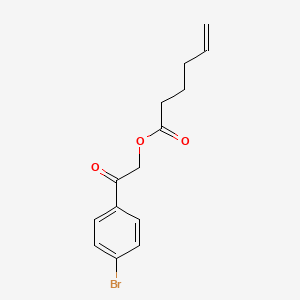
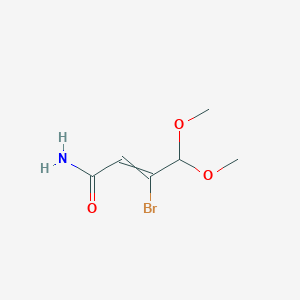
![4-[(1,3-Dithiolan-2-ylidene)amino]phenol](/img/structure/B14502776.png)

